
2-(2-Fluorophenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
Quality Control and Stability Studies
A sensitive high-performance liquid chromatographic assay method has been developed for quality control and stability studies of 1-[4-(4-fluorophenyl)-piperazine-1-yl]-3-(2-oxopyrrolidin-1-yl)-propane hydrochloride, a compound structurally related to 2-(2-Fluorophenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride. This method is crucial for ensuring the quality and stability of this class of compounds (Dwivedi, Saxena, Saxena, & Singh, 2003).
Antimalarial Activity
Piperazine derivatives, closely related to 2-(2-Fluorophenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, have been synthesized and evaluated for their ability to inhibit the growth of Plasmodium falciparum. These compounds have shown significant antiplasmodial activity, highlighting the potential for similar compounds in malaria treatment (Mendoza et al., 2011).
Antidepressant and Anxiolytic Activities
Compounds with a similar structure to 2-(2-Fluorophenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride have been synthesized and tested for antidepressant and anxiolytic activities. These studies contribute to the understanding of the potential psychiatric applications of this class of compounds (Kumar et al., 2017).
Synthesis Techniques
Studies have been conducted on the synthesis of related compounds, providing valuable insights into the chemical properties and synthesis methods that could be applicable to 2-(2-Fluorophenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride. These insights are crucial for developing new and more effective synthesis strategies (Wang Xiao-shan, 2011).
Alpha-Adrenoceptors Affinity and Properties
Research on 1,4-substituted piperazine derivatives, similar to 2-(2-Fluorophenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, has been focused on their affinity for alpha-adrenoceptors and alpha 1-adrenoceptor antagonistic properties. This research is significant for understanding the pharmacological properties of these compounds (Marona et al., 2011).
properties
IUPAC Name |
2-(2-fluorophenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2.ClH/c1-10(13(17)16-8-6-15-7-9-16)18-12-5-3-2-4-11(12)14;/h2-5,10,15H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKMDHUROYNPTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCNCC1)OC2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




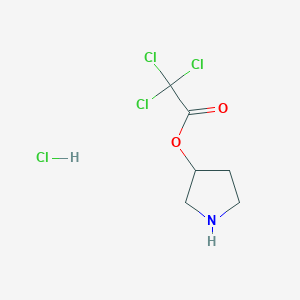
![4-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1442843.png)
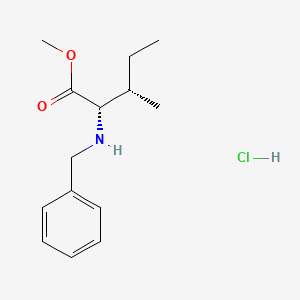
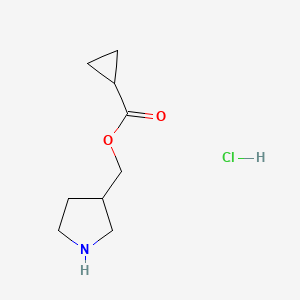
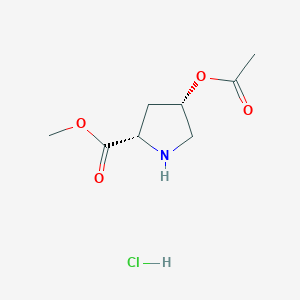
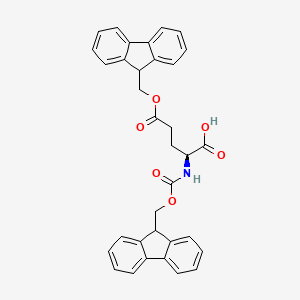
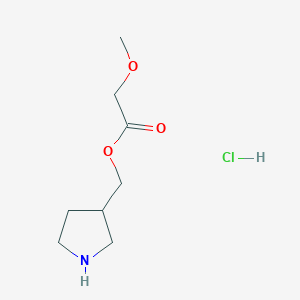
![[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442852.png)
![4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B1442853.png)


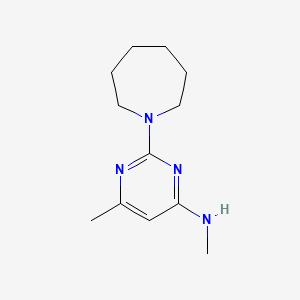
![4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442861.png)